REACTION_CXSMILES
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[CH2:1]([OH:3])[CH3:2].[H-].[Na+].Cl[C:7]1[CH:8]=[CH:9][C:10]2[CH2:11][N:12]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:13][CH2:14][O:15][C:16]=2[N:17]=1.O>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:7]1[CH:8]=[CH:9][C:10]2[CH2:11][N:12]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:13][CH2:14][O:15][C:16]=2[N:17]=1)[CH3:2] |f:1.2,6.7.8.9.10|
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Name
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Quantity
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0.1 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
|
|
Quantity
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0.14 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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4 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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ClC=1C=CC=2CN(CCOC2N1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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0.024 g
|
Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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0.033 g
|
Type
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catalyst
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Smiles
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C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at 70° C. for 15 min under a nitrogen atmosphere
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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STIRRING
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Details
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the resulting mixture was stirred at 100° C. for 2 hr under an argon atmosphere
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Duration
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2 h
|
Type
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EXTRACTION
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Details
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the resulting product was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with water and saturated brine
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Type
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CUSTOM
|
Details
|
dried
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (solvent gradient; 0→40% ethyl acetate/hexane)
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=CC=2CN(CCOC2N1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |